trans-4-Aminotetrahydrofuran-3-ol

Beschreibung

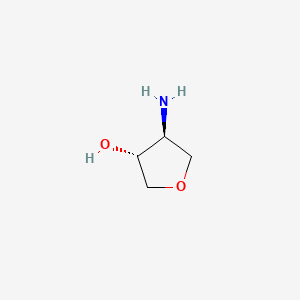

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Aminotetrahydrofuran 3 Ol

Chirality Control and Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of trans-4-aminotetrahydrofuran-3-ol (B68025) to ensure the desired biological activity and to avoid the potential for off-target effects from other stereoisomers. Both diastereoselective and enantioselective methods have been explored to achieve this goal.

Diastereoselective Approaches

Diastereoselective strategies aim to control the relative stereochemistry of the two adjacent stereocenters at the C3 and C4 positions of the tetrahydrofuran (B95107) ring. These methods often rely on the inherent steric and electronic properties of the starting materials and reagents to favor the formation of the trans isomer over the cis isomer.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.comorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, this strategy typically involves the reduction of a β-enaminoketone or a related intermediate. The reaction proceeds in two main steps: the nucleophilic addition of an amine to a carbonyl group to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

The choice of reducing agent is critical for the success of this reaction. Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed. masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The stereochemical outcome of the reduction is influenced by the steric hindrance around the imine, often leading to the preferential formation of one diastereomer. For instance, the reduction of cyclic β-enaminoketones has been shown to produce both cis and trans 1,3-amino alcohols, with the diastereomeric ratio being dependent on the specific substrate and reaction conditions. mdpi.com

A typical reductive amination sequence might start with a suitable ketone precursor to the tetrahydrofuran ring. Reaction with an amine, often in the presence of a mild acid catalyst, generates an iminium ion intermediate. Subsequent reduction with a hydride source then furnishes the desired amino alcohol. The relative stereochemistry is established during the hydride delivery step, where the reagent approaches from the less sterically hindered face of the molecule.

Aldol-Type Reactions with Intramolecular Cyclization

Aldol-type reactions, which form a new carbon-carbon bond between a nucleophilic enolate and an electrophilic carbonyl group, can be ingeniously coupled with an intramolecular cyclization to construct the tetrahydrofuran ring. chemistrysteps.comlibretexts.orgyoutube.comyoutube.com This approach can be designed to control the diastereoselectivity of the resulting product. For example, an aldol (B89426) reaction between a β-ketoester and an aldehyde, followed by a tandem Knoevenagel condensation and an intramolecular Michael addition, has been utilized to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov While this example leads to a pyranone, similar principles can be applied to the synthesis of furanones.

In a hypothetical pathway towards this compound, one could envision a sequence starting with a dicarbonyl compound that undergoes an intramolecular aldol reaction to form a five-membered ring. libretexts.org The stereochemistry of the newly formed hydroxyl group and the adjacent substituent would be dictated by the thermodynamics of the ring-closing step, with five- and six-membered rings being the most stable. libretexts.org Subsequent functional group manipulations would then be required to install the amino group with the correct trans relationship to the hydroxyl group.

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. youtube.commdpi.comyoutube.com After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. mdpi.com This strategy provides a reliable method for achieving high levels of stereocontrol.

In the synthesis of amino acids and their derivatives, chiral auxiliaries have been used with great success. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com The diastereoselectivity of the alkylation is controlled by the chiral ligand. Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the auxiliary. mdpi.com A similar approach could be adapted for the synthesis of this compound, where the chiral auxiliary would guide the formation of the C3 and C4 stereocenters.

The asymmetric synthesis of trans-3-amino-4-alkylazetidin-2-ones from chiral N,N-dialkylhydrazones provides another relevant example of this principle, where the hydrazone acts as a chiral auxiliary to afford the product as a single diastereomer. nih.gov

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. researchgate.netsemanticscholar.orgresearchgate.netnih.gov These catalysts can activate substrates through hydrogen bonding and ion pairing, creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net

CPAs have been successfully applied to the synthesis of chiral amines through reactions such as the Mannich reaction and transfer hydrogenation. researchgate.netsemanticscholar.org In a potential application to the synthesis of this compound, a CPA could be used to catalyze a key bond-forming step, such as the addition of a nucleophile to an imine or the cyclization of a linear precursor. For instance, a CPA could catalyze an asymmetric aldehyde allylboration followed by an intramolecular oxa-Michael addition to generate a substituted tetrahydropyran (B127337) with high diastereo- and enantioselectivity. ed.ac.uk A similar cascade could be envisioned for the construction of the aminotetrahydrofuran skeleton.

| Method | Key Principle | Typical Reagents/Catalysts | Stereocontrol |

| Reductive Amination | Reduction of an imine or enamine intermediate. | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Diastereoselectivity from steric approach control. |

| Aldol-Type/Cyclization | C-C bond formation followed by intramolecular ring closure. | Base or acid catalysis, TiCl₄ | Diastereoselectivity based on thermodynamic stability of the ring. |

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. | Evans auxiliaries, chiral hydrazones | High diastereoselectivity guided by the auxiliary. |

| Chiral Phosphoric Acid | Brønsted acid catalysis within a chiral environment. | BINOL-derived phosphoric acids | High enantio- and diastereoselectivity. |

Enantioselective Approaches

While diastereoselective methods control the relative stereochemistry, enantioselective approaches aim to control the absolute stereochemistry, producing a single enantiomer of the desired product. Often, the lines between diastereoselective and enantioselective synthesis are blurred, as many diastereoselective methods can be rendered enantioselective by using enantiopure starting materials or a chiral catalyst.

The asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid has been achieved through the diastereoselective conjugate addition of a chiral lithium amide. nih.gov This demonstrates that by starting with a chiral reagent, it is possible to obtain products with high diastereomeric and enantiomeric excess. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation has been shown to be a powerful tool for the synthesis of chiral amines with high enantioselectivity. nih.gov This method could potentially be applied to a suitable unsaturated precursor of this compound to install the desired absolute stereochemistry at the amine-bearing carbon.

Biocatalytic Methods for Chiral Amine Synthesis

The synthesis of chiral amines is a significant goal in organic chemistry, as these structures are present in a vast number of biologically active compounds. Biocatalysis has emerged as a powerful tool, providing an environmentally friendly alternative to traditional chemical methods for producing enantiopure molecules. acs.org Prominent biocatalytic strategies for the enantioselective synthesis of chiral amines utilize naturally occurring enzyme classes such as transaminases, amine dehydrogenases, imine reductases (IREDs), and monoamine oxidases. acs.org These enzymatic methods offer excellent stereoselectivity under mild reaction conditions.

The application of biocatalysis can improve upon synthetic routes that originally used classical chemistry, leading to safer, more efficient, and less expensive manufacturing processes for pharmaceuticals containing chiral amines. acs.org For instance, the development of a biocatalytic process for producing Sitagliptin, an antidiabetic drug, involved engineering a transaminase enzyme to replace a rhodium-catalyzed asymmetric hydrogenation, underscoring the maturation of biocatalysis for industrial-scale pharmaceutical manufacturing. rsc.org These engineered biocatalysts often show broad applicability for synthesizing chiral amines that were previously only accessible through resolution techniques. rsc.org

Enzymatic Transformations

Enzymatic synthesis provides a highly stereoselective and green alternative for producing this compound. These methods typically employ enzymes like aminotransferases and alcohol dehydrogenases to achieve the desired chemical transformations with high precision.

A key biocatalytic approach starts with tetrahydrofuran-3-one as the substrate. The process involves the following key steps:

Enzyme Selection : Aminotransferases are used to transfer an amino group from a donor molecule (like glutamine) to the ketone substrate. Subsequently, alcohol dehydrogenases can reduce the keto group to the required hydroxyl group.

Process Conditions : The reactions are typically run in a buffered solution at a pH of 7.5–8.0. To ensure the enzymatic activity is sustained, cofactor regeneration systems for molecules like NADH/NAD⁺ are essential.

Advantages : This method is noted for its high enantioselectivity. Using aminotransferases from Rhodococcus spp., an enantiomeric excess of over 98% has been achieved. It also generates less waste compared to more traditional chemical methods.

| Feature | Description |

| Starting Material | Tetrahydrofuran-3-one |

| Enzyme Classes | Aminotransferases, Alcohol Dehydrogenases |

| Key Advantage | Enantiomeric excess >98% |

| Reaction pH | 7.5 - 8.0 (Tris-HCl buffer) |

| Requirement | Cofactor regeneration system (e.g., NADH/NAD⁺) |

Separation of Stereoisomers (e.g., Diastereomers)

The synthesis of 4-aminotetrahydrofuran-3-ol (B138653) often results in a mixture of stereoisomers, necessitating effective separation methods to isolate the desired trans isomer. Both enzymatic resolution and chromatographic techniques are employed for this purpose.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. For structurally related compounds, such as N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, lipases have been used effectively. nih.gov Specifically, two lipases from Candida antarctica (CALA and CALB) have demonstrated the ability to selectively acylate one enantiomer in a racemic mixture, allowing the acylated product and the remaining unreacted enantiomer to be separated. nih.gov This type of lipase-catalyzed resolution, whether through acylation, hydrolysis, or aminolysis, is a well-established method for obtaining enantiomerically pure products from racemic mixtures of similar heterocyclic amino alcohols.

Chromatographic separation is another common method. For instance, in the synthesis of related aminocyclohexanol derivatives, diastereomeric mixtures of cis and trans isomers were successfully separated using column chromatography, yielding the pure isomers. organicchemistrydata.org The identity and relative configuration of the separated isomers were then confirmed using advanced NMR spectroscopy techniques, including COSY, HSQC, and NOESY experiments. organicchemistrydata.org

Convergent and Divergent Synthetic Pathways

Multi-step Synthesis from Readily Available Precursors

A well-documented multi-step synthesis for this compound begins with simple, readily available precursors and proceeds through a series of classical organic reactions. One such pathway uses furfural (B47365) and nitroethane to construct the core tetrahydrofuran ring and introduce the necessary functional groups.

The synthesis involves the following key transformations:

Aldol Addition : A base-catalyzed aldol reaction between furfural and nitroethane generates a β-nitro alcohol intermediate.

Cyclization : This intermediate undergoes cyclization through an intramolecular nucleophilic attack, which forms the tetrahydrofuran ring.

Reduction : The nitro group is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) to yield the final amino alcohol product.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | Aldol Addition | Furfural, Nitroethane, Base catalyst | β-nitro alcohol |

| 2 | Cyclization | Intramolecular nucleophilic attack | Nitro-substituted tetrahydrofuranol |

| 3 | Reduction | H₂/Pd-C | This compound |

Optimization of this process has shown that using L-proline as an organocatalyst can improve enantioselectivity, while specific solvent mixtures and temperature control can enhance the efficiency of the cyclization step.

Direct Amination Reactions

Direct amination offers a more streamlined approach to synthesizing this compound. Reductive amination is a prominent two-step method in this category that begins with a ketone precursor.

The process typically involves:

Imine Formation : Tetrahydrofuran-3-one is reacted with an amine source, such as ammonium (B1175870) acetate, in methanol. The removal of water, often with molecular sieves, drives the reaction equilibrium towards the formation of the imine intermediate.

Reduction : The resulting imine is then selectively reduced to the amine. This can be achieved using a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation with Raney Nickel (Raney Ni) under mild pressure.

A challenge in this method is the potential for over-reduction of the tetrahydrofuran ring, especially at higher hydrogen pressures.

Hydrazine (B178648) Reduction for Amine Functionality

While direct documentation for the use of hydrazine to produce this compound is not prominent, its application can be inferred from established chemical principles. Hydrazine hydrate (B1144303) (N₂H₂·H₂O) is a well-known reducing agent, particularly for converting nitro groups into amines. thieme-connect.comorganic-chemistry.org This transformation is often catalyzed by metals such as palladium on carbon (Pd/C) or Raney Nickel. thieme-connect.comorganic-chemistry.org

In the context of the multi-step synthesis described previously (2.2.1), which generates a nitro-substituted tetrahydrofuranol intermediate, hydrazine hydrate presents a viable alternative to catalytic hydrogenation for the final reduction step. The reduction of the nitro group to an amine using a catalyst and hydrazine hydrate is a widely used and effective method in organic synthesis. thieme-connect.comorganic-chemistry.org This approach is valued for its efficiency and can be performed under various conditions. rsc.org

Amidation and Hofmann Degradation

The reaction mechanism involves the in-situ formation of a hypohalite (e.g., sodium hypobromite), which reacts with the primary amide. wikipedia.org The key steps are:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide. masterorganicchemistry.com

A second deprotonation at the nitrogen to yield a bromoamide anion.

Rearrangement of this anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgyoutube.com

Finally, the isocyanate is hydrolyzed in the aqueous basic medium, undergoing decarboxylation to yield the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a hypothetical pathway would begin with a suitable precursor, trans-3-hydroxy-tetrahydrofuran-4-carboxylic acid. This acid would first be converted to its corresponding primary amide, trans-3-hydroxy-tetrahydrofuran-4-carboxamide, through standard amidation procedures (e.g., activation with a coupling agent followed by reaction with ammonia). This amide would then be subjected to the conditions of the Hofmann rearrangement.

Table 1: Hypothetical Two-Step Synthesis via Hofmann Rearrangement

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Amidation | trans-3-hydroxy-tetrahydrofuran-4-carboxylic acid | 1. SOCl₂ or EDC/HOBt2. NH₃ | trans-3-hydroxy-tetrahydrofuran-4-carboxamide | Formation of the primary amide precursor. |

| 2 | Hofmann Rearrangement | trans-3-hydroxy-tetrahydrofuran-4-carboxamide | Br₂, NaOH, H₂O | This compound | Carbon-chain degradation to form the primary amine. |

Advanced Synthetic Techniques

Modern organic synthesis has seen the advent of powerful new techniques that offer enhanced efficiency, selectivity, and functional group tolerance. These methods provide novel avenues for the construction of complex molecules like this compound.

Transition-Metal Catalyzed Approaches to Alkylamine Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient pathways for the synthesis of amines. Catalytic C-H amination, for example, allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, representing a highly atom-economical approach to amine synthesis. nih.gov Catalysts based on metals like palladium, copper, rhodium, and iridium have been developed for this purpose.

While a specific transition-metal-catalyzed synthesis of this compound is not prominently documented, the general principles can be applied hypothetically. For instance, a strategy could involve the directed C-H amination of a tetrahydrofuran-3-ol derivative. A directing group could be installed on the hydroxyl function to guide the metal catalyst to a specific C-H bond (e.g., at the C4 position), followed by reaction with an aminating agent.

Table 2: Potential Transition-Metal Catalyzed Strategies

| Catalytic Approach | Metal Catalyst (Example) | Amine Source (Example) | Hypothetical Application |

| C-H Amination | Rh₂(esp)₂ | Dioxazolone | Direct amination of a protected tetrahydrofuran-3-ol. |

| Cross-Coupling | Pd(dba)₂ / Ligand | Benzophenone imine, LiHMDS | Coupling of a 4-halotetrahydrofuran-3-ol derivative. |

| Hydroamination | Au(I) or Cu(I) | Protected hydroxylamine | Intramolecular cyclization of an unsaturated amino alcohol precursor. |

Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This methodology often relies on a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to initiate reactions. nih.gov

For alkylamine synthesis, photoredox methods can generate α-amino radicals from abundant precursors like tertiary amines or via the reduction of in-situ generated iminium ions. acs.org These radicals can then be engaged in various bond-forming reactions. A potential photoredox-catalyzed route to this compound could involve the generation of a nitrogen-centered radical or a radical on the tetrahydrofuran ring, followed by an intermolecular or intramolecular coupling event. For example, a multicomponent reaction involving a protected tetrahydrofuran derivative, an amine source, and an aldehyde could be envisioned using a dual photoredox/nickel catalytic system. acs.org

Table 3: Overview of Photoredox Catalysis Components for Amine Synthesis

| Component | Example | Function in Reaction |

| Photocatalyst | Iridium or Ruthenium complexes, Organic Dyes (Eosin Y) | Absorbs visible light and initiates single-electron transfer. |

| Radical Precursor | N-alkylpyridinium salt, Iminium ion | Generates a key radical intermediate upon reduction or oxidation. nih.gov |

| Coupling Partner | Alkene, Organohalide | Reacts with the radical intermediate to form the desired C-N or C-C bond. acs.org |

| Sacrificial Agent | Tertiary amine (e.g., Hantzsch ester, DIPEA) | Can act as a reductive quencher to regenerate the photocatalyst. nih.gov |

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubing or microreactors, offers significant advantages over traditional batch processing. ethernet.edu.et These benefits include superior heat and mass transfer, enhanced safety (especially when handling hazardous intermediates or highly exothermic reactions), improved reproducibility, and straightforward scalability. sci-hub.sevapourtec.com

Table 4: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Safety | Large volumes of reagents; difficult heat dissipation. | Small reactor volume; excellent heat transfer. | Inherently safer, especially for hazardous reactions. sci-hub.se |

| Scalability | Challenging; requires re-optimization of conditions. | Achieved by running the system for a longer duration. | Simplified scale-up and production. rsc.org |

| Reproducibility | Can be affected by mixing and heating inconsistencies. | Precise control over reaction parameters (temp, time). | High consistency between runs. |

| Efficiency | Often requires isolation and purification at each step. | Can "telescope" multiple steps, reducing workup. | Increased throughput and reduced waste. rsc.org |

Chemical Reactivity and Derivatization of Trans 4 Aminotetrahydrofuran 3 Ol

Reactions of the Amino Group

The primary amino group in trans-4-aminotetrahydrofuran-3-ol (B68025) is a potent nucleophile and a base, which dictates its reactivity profile. It readily participates in reactions typical of primary amines, allowing for the introduction of a wide variety of substituents at the 4-position.

Nucleophilic Substitution Reactions

The amino group's nucleophilicity allows it to react with electrophilic compounds, such as alkyl halides, in nucleophilic substitution reactions. chemguide.co.uk This process involves the displacement of a leaving group by the amine, leading to the formation of secondary or tertiary amines. This reactivity is fundamental to its role as a building block for more complex molecules. For instance, it can be used to synthesize derivatives like trans-4-((3-aminopropyl)amino)tetrahydrofuran-3-ol. bldpharm.com

These reactions are typically performed in a suitable solvent and may require heat. The choice of the alkylating agent determines the nature of the substituent added to the amino group.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | N-Alkyl-trans-4-aminotetrahydrofuran-3-ol | Nucleophilic Substitution (Alkylation) |

| This compound | 3-halopropylamine | trans-4-((3-aminopropyl)amino)tetrahydrofuran-3-ol | Nucleophilic Substitution |

Acylation and Amidation Reactions

The amino group readily undergoes acylation when treated with acylating agents like acid chlorides, anhydrides, or carboxylic acids (often activated). This reaction results in the formation of a stable amide bond. google.com This transformation is crucial in peptide synthesis and for creating various amide derivatives. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. google.com

| Reactant | Acylating Agent | Product | Reaction Type |

| This compound | Acyl Chloride (RCOCl) | N-Acyl-trans-4-aminotetrahydrofuran-3-ol | Acylation (Amidation) |

| This compound | Carboxylic Anhydride ((RCO)₂O) | N-Acyl-trans-4-aminotetrahydrofuran-3-ol | Acylation (Amidation) |

| This compound | Carboxylic Acid (RCOOH) + Coupling Agent | N-Acyl-trans-4-aminotetrahydrofuran-3-ol | Acylation (Amidation) |

Formation of Salt Forms (e.g., Hydrochloride)

As a base, the amino group of this compound reacts with acids to form ammonium (B1175870) salts. The most common salt form is the hydrochloride, which is generated by treating the free base with hydrochloric acid (HCl). keyorganics.netbldpharm.com The resulting salt is typically a stable, crystalline solid that is easier to handle, store, and purify compared to the free base. sigmaaldrich.com This salt form is often the commercially available version of the compound, from which the free base can be liberated when needed by treatment with a base. keyorganics.net

| Base | Acid | Salt |

| This compound | Hydrochloric Acid (HCl) | This compound hydrochloride |

Reactions of the Hydroxyl Group

The secondary hydroxyl group at the 3-position is another key reactive site, primarily participating in oxidation, esterification, and etherification reactions.

Oxidation Reactions (e.g., to carbonyl compounds)

The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 4-aminotetrahydrofuran-3-one. This transformation requires the use of an oxidizing agent. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amino group. Often, the amino group is protected with a suitable protecting group (e.g., Boc, Cbz) before carrying out the oxidation.

Common oxidizing agents for this type of transformation include chromium-based reagents (like PCC or PDC) or milder, more selective modern reagents like those used in Swern or Dess-Martin periodinane oxidations.

| Reactant | Reaction Condition | Product |

| This compound | Oxidation (e.g., PCC, Swern Oxidation) | 4-Aminotetrahydrofuran-3-one |

Esterification and Etherification

The hydroxyl group in this compound can readily undergo esterification and etherification reactions. These transformations are fundamental in modifying the molecule's polarity, solubility, and pharmacokinetic properties.

Esterification: The hydroxyl group can be acylated to form esters using various reagents and conditions. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven reaction, and the removal of water can drive it to completion. masterorganicchemistry.com For more reactive acylating agents, such as acid chlorides or anhydrides, the reaction can proceed under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

For instance, the esterification of amino acids, which also contain both amino and carboxylic acid groups, can be achieved using methods like the Dowex H+/NaI approach, which is an environmentally friendly option. nih.gov While not directly demonstrated for this compound, similar principles would apply, provided the amino group is appropriately protected.

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. epa.gov The choice of base and solvent is crucial; common systems include sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). epa.gov Given the presence of the amino group, it is often necessary to protect it before performing the etherification to prevent side reactions.

Protection/Deprotection Strategies

Selective modification of the amino or hydroxyl group in this compound necessitates the use of protecting groups. An orthogonal protection strategy allows for the deprotection of one group while the other remains intact. nih.gov

Amine Protection: The amino group is commonly protected as a carbamate. Two of the most prevalent protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. google.com It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol. nih.govnih.gov

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the removal of other protecting groups like Boc. The Cbz group is typically removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), a method that is generally mild and selective. nih.gov

Hydroxyl Protection: The hydroxyl group can be protected using a variety of methods, with silyl (B83357) ethers being a common choice. For example, tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups can be introduced using the corresponding silyl chloride and a base like imidazole. These groups are generally stable but can be removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Target Group |

| Boc | (Boc)₂O, base (e.g., Et₃N) | Acid (e.g., TFA, HCl) nih.govnih.gov | Amino |

| Cbz | CbzCl, base | H₂, Pd/C nih.gov | Amino |

| TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Hydroxyl |

Reactions of the Tetrahydrofuran Ring

While the functional groups are the primary sites of reaction, the tetrahydrofuran ring itself can undergo certain transformations, although these often require more forcing conditions.

Ring-Opening Reactions

The tetrahydrofuran ring is generally stable, but it can be opened under strongly acidic conditions or by using specific reagents. For example, treatment with strong acids at elevated temperatures can lead to cleavage of the ether linkage. However, such reactions are often not selective and can lead to a mixture of products. In the context of related oxolane structures, ring-opening can be a key step in the synthesis of linear polyether natural products.

Functionalization of the Heterocycle

Direct functionalization of the tetrahydrofuran ring in this compound is challenging due to the presence of the more reactive amino and hydroxyl groups. However, in related systems, methods for the C-H functionalization of tetrahydrofurans have been developed. These often involve radical-based or transition-metal-catalyzed reactions. For instance, a nitrite-catalyzed ring contraction of substituted tetrahydropyrans to 2-acyltetrahydrofurans has been reported, demonstrating a method for dual functionalization. While not directly applicable to the saturated this compound, it highlights the potential for creative synthetic strategies to modify the heterocyclic core.

Derivatization Strategies for Enhanced Properties

The derivatization of this compound is a key strategy to enhance its biological activity, improve its pharmacokinetic profile, or create novel materials.

Conjugation Chemistry

The amino and hydroxyl groups of this compound serve as handles for conjugation to other molecules, including peptides, proteins, and polymers. This is particularly relevant in the development of targeted drug delivery systems and functional biomaterials.

Amine-reactive chemistry is a common approach for bioconjugation. The amino group of a protected this compound derivative can be deprotected and then reacted with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target biomolecule. This forms a stable amide bond. The choice of reaction conditions, particularly pH, is critical to ensure selective reaction with the desired amine.

Alternatively, the hydroxyl group can be activated or converted into a more reactive functional group to facilitate conjugation. For example, it could be converted to a tosylate to act as a leaving group for nucleophilic substitution by a thiol or amine on a biomolecule.

Introduction of Fluorine Atoms

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Research has indicated that introducing fluorinated groups into derivatives of this compound can be advantageous. For instance, a triazolo-pyrimidinyl derivative containing a fluorinated group demonstrated enhanced binding to viral polymerases, highlighting the potential of fluorination in developing antiviral agents.

Common approaches for the synthesis of fluorinated amino alcohols include:

Nucleophilic Fluorination: This method often employs a protected form of the parent molecule. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a fluoride source like cesium fluoride (CsF). Alternatively, reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor can directly replace a hydroxyl group with a fluorine atom, though rearrangements can be a challenge.

Electrophilic Fluorination: For precursors containing an enolate or enamine equivalent, electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to install a fluorine atom. nih.gov

Building Block Synthesis: A more common and often more controllable approach involves the synthesis of the target molecule from a pre-fluorinated building block. For example, a fluorinated epoxide could be opened by an amine, or a fluorinated ketone could undergo reductive amination to install the necessary functional groups, building the fluorinated scaffold from the ground up.

The choice of method depends on the desired stereochemistry and the compatibility of the reagents with the other functional groups present on the molecule.

| Fluorinating Agent | Abbreviation | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Nucleophilic deoxofluorination of alcohols. |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of enolates and other nucleophilic carbons. |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic fluorination of a wide range of substrates. |

| Cesium Fluoride | CsF | Nucleophilic displacement of leaving groups (e.g., tosylates). |

Incorporation into Peptidic Structures

This compound is utilized as a constrained amino acid surrogate or peptidomimetic scaffold in drug discovery. Its rigid tetrahydrofuran ring system introduces conformational constraints into peptide backbones, which can be beneficial for locking the molecule into a bioactive conformation and improving resistance to enzymatic degradation.

The incorporation of this building block into a peptidic structure requires standard peptide synthesis protocols. The bifunctional nature of the molecule (containing both an amine and a hydroxyl group) necessitates the use of protecting groups to ensure selective amide bond formation.

Amine Group Protection: The primary amino group is the more nucleophilic site and is typically protected before coupling reactions. A common strategy is the protection of the amine as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. For example, the amine can be protected by reacting this compound with benzyl chloroformate in the presence of a base. This step yields the N-Cbz protected intermediate, which can then be used in subsequent coupling reactions where the hydroxyl group or a carboxylated partner is the intended nucleophile or electrophile.

| Starting Material | Reagent | Base | Protected Product |

|---|---|---|---|

| This compound | Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate | Benzyl ( (3R,4S)-3-hydroxytetrahydrofuran-4-yl)carbamate |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | tert-Butyl ( (3R,4S)-3-hydroxytetrahydrofuran-4-yl)carbamate |

Once the amino group is protected, the molecule can be incorporated into a peptide sequence. The hydroxyl group can be coupled to the carboxylic acid of an amino acid or peptide fragment using standard esterification conditions. More commonly, the aminotetrahydrofuranol scaffold serves as a replacement for an amino acid, and it is coupled to a carboxyl group of an incoming amino acid via its now-protected amino group, forming a standard amide (peptide) bond after deprotection and subsequent coupling steps. This makes it a valuable tool for creating novel peptide analogues with constrained geometries. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

A Chiral Synthon in Medicinal Chemistry

The specific spatial arrangement of the amino and hydroxyl groups on the tetrahydrofuran (B95107) ring makes trans-4-aminotetrahydrofuran-3-ol (B68025) a critical chiral synthon. This stereochemical precision is vital for creating drugs that can effectively interact with their biological targets.

Crafting Biologically Active Compounds

The synthesis of complex molecules often involves the use of racemic this compound, with subsequent separation of the desired enantiomer using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC). epo.org This approach allows for the isolation of the specific stereoisomer that exhibits the desired biological activity. epo.org

A Scaffold for Innovative Drug Design

The tetrahydrofuran ring system of this compound provides a versatile scaffold that medicinal chemists can modify to design new drugs. This core structure can be functionalized in various ways to optimize a compound's pharmacological properties. google.com For example, modifications to this scaffold have been explored in the creation of Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory and autoimmune diseases. google.com

The ability to build upon this central ring structure allows for the systematic exploration of how different chemical groups affect a molecule's interaction with its target, a key aspect of modern drug design. google.com

Unraveling Structure-Activity Relationships (SAR)

The study of how the chemical structure of a molecule relates to its biological activity is fundamental to drug discovery. For derivatives of this compound, SAR studies provide crucial insights into optimizing their therapeutic potential.

The Decisive Impact of Stereochemistry

The stereochemistry of this compound and its derivatives is a primary determinant of their biological activity. The specific (3S,4S) or (3R,4R) configuration of the amino and hydroxyl groups significantly influences how the molecule binds to its biological target. cymitquimica.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a drug molecule. The trans isomer, for example, has shown higher enzymatic stability in certain applications compared to its cis counterpart.

The defined stereochemistry of this building block is therefore essential for synthesizing compounds with optimal therapeutic effects.

Fine-Tuning Target Interactions Through Structural Modifications

Altering the structure of molecules derived from this compound can have a profound impact on their interaction with biological targets. For instance, the introduction of different substituents on the tetrahydrofuran ring can enhance binding affinity and selectivity.

Research has shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, with the specific modifications influencing the potency of the compound. For example, certain derivatives have demonstrated high inhibition rates against lung cancer (A549) and liver cancer (HepG2) cell lines. Further studies have revealed that these compounds can induce cell cycle arrest, highlighting a potential mechanism of action.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

| A549 (Lung Cancer) | >99 | ~8.99 |

| HepG2 (Liver Cancer) | >99 | ~6.92 |

| DU145 (Prostate Cancer) | >99 | ~7.89 |

| MCF7 (Breast Cancer) | >99 | ~8.26 |

| This table presents the in vitro cytotoxic activity of a derivative of this compound against various human cancer cell lines. Data sourced from . |

Conformational Analysis and Receptor Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. The tetrahydrofuran ring of this compound is not flat and can adopt different conformations. The trans arrangement of the amino and hydroxyl groups helps to minimize steric hindrance and can stabilize the molecule through intramolecular hydrogen bonding.

The hydrochloride salt form of the compound can further influence its molecular geometry. Understanding these conformational preferences is crucial for designing molecules that fit precisely into the binding site of a target receptor, thereby maximizing their therapeutic effect. The amino and hydroxyl groups are key features that can form hydrogen bonds and other interactions with molecular targets, modulating their activity.

Pharmacological and Biological Activities of Derivatives

Antidepressant Activity

While various heterocyclic compounds, including those with furan (B31954) or tetrahydrofuran-like moieties, have been investigated for their potential as antidepressant agents, a specific search of the scientific literature did not yield direct evidence of derivatives of this compound being developed or evaluated for antidepressant activity. Research in this area has historically focused on other structural classes, such as tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs), which include complex chemical scaffolds. nih.govrsc.org For instance, the well-known antidepressant sertraline (B1200038) is a tetralin derivative, a distinct chemical structure from the tetrahydrofuran class. google.com Current research continues to explore diverse molecular frameworks, including 2-oxazolidinones and multi-target ligands, but derivatives specifically stemming from this compound for this application are not prominently featured in the available literature. nih.gov

Anti-inflammatory Effects

The tetrahydrofuran ring is a structural motif present in a variety of natural products that exhibit biological activities, including anti-inflammatory properties. nih.gov However, specific studies detailing the synthesis and anti-inflammatory evaluation of derivatives of this compound are not readily found in the current body of scientific literature. The exploration of anti-inflammatory agents has been broad, with research into compounds like tetrahydrobenzo[b]thiophene derivatives which modulate inflammatory pathways through mechanisms such as NRF2 activation. nih.gov While the general class of tetrahydrofurans is of interest in medicinal chemistry, dedicated research on the anti-inflammatory potential of this compound derivatives appears to be a less explored area.

Antitumor Properties and Anticancer Mechanisms

The application of this compound derivatives in oncology is primarily linked to their role in immunomodulation. Specifically, this scaffold has been identified as a critical component in the development of Toll-like receptor 7 and 8 (TLR7/8) agonists, which are potent activators of the innate immune system and are being investigated as cancer immunotherapies. nih.gov

The anticancer mechanism of these derivatives is indirect; rather than acting as cytotoxic agents that directly kill cancer cells, they function as immunomodulators. By activating TLR7 and/or TLR8 on immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, these compounds trigger a cascade of downstream signaling. This leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α and various interleukins, which helps to establish a pro-inflammatory tumor microenvironment. nih.gov This enhanced immune response can lead to the activation and proliferation of CD8+ T cells, which are capable of recognizing and eliminating tumor cells. nih.gov This immunomodulatory approach, which can result in the regression of both treated and distant, untreated tumors (an abscopal effect), positions these derivatives as promising agents in cancer immunotherapy, both as monotherapies and in combination with other treatments like checkpoint inhibitors. nih.gov

Androgen Receptor Antagonism

The development of non-steroidal androgen receptor (AR) antagonists is a major focus in the treatment of prostate cancer. nih.gov These agents work by blocking the binding of androgens to the AR, thereby inhibiting its function as a transcription factor that drives prostate cancer cell growth. nih.gov A review of the literature on AR antagonists, including second-generation agents like enzalutamide (B1683756) and apalutamide, indicates that current research is focused on a variety of chemical scaffolds, such as thiohydantoins and other complex heterocyclic systems. nih.gov Despite extensive searches, there is no specific evidence in the available scientific literature to suggest that derivatives of this compound have been synthesized or investigated for androgen receptor antagonism.

Immunomodulatory Effects (e.g., TLR7/8 Agonism)

A significant area of application for this compound is in the synthesis of potent and selective Toll-like receptor 7 and 8 (TLR7/8) agonists. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA, and triggering an immune response. nih.gov Small molecule agonists of TLR7 and TLR8 are of great interest as vaccine adjuvants and as immunotherapies for cancer and infectious diseases. nih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of the this compound moiety for potent and balanced TLR7/8 activity. In the design of novel pyrimidoindole-based TLR7/8 agonists, it was discovered that incorporating a trans-4-amino-tetrahydrofuran-3-ol group resulted in compounds with a more balanced and potent activity profile across both TLR7 and TLR8.

The stereochemistry of the tetrahydrofuran ring is crucial. A comparative study showed that a derivative with a trans-hydroxy THF moiety displayed superior potency compared to its cis-hydroxy THF counterpart, which showed an approximately two-fold loss in potency in reporter assays. The hydroxyl group itself, while important for stereochemical considerations, was found not to be essential for binding, as its removal maintained potency in both TLR7 and TLR8 assays.

| Compound Feature | Relative Potency | Key Finding |

|---|---|---|

| trans-hydroxy THF isomer | Baseline | The trans isomer is the preferred scaffold for potent dual TLR7/8 agonism. |

| cis-hydroxy THF isomer | ~2-fold decrease | Demonstrates the stereochemical sensitivity of the receptor binding pocket. |

| Removal of hydroxyl group | Maintained | The hydroxyl group is not essential for receptor binding, but the ring conformation is. |

These findings underscore the utility of the this compound scaffold in fine-tuning the pharmacological properties of immunomodulatory drugs, enabling the development of agonists with specific desired levels of TLR7 and TLR8 activity.

GLP-1 Receptor Modulation

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of therapeutics for the management of type 2 diabetes. These drugs mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon, and other beneficial metabolic effects. Current GLP-1 receptor agonists are primarily peptide-based, though there is significant interest in the development of orally bioavailable small molecules. After a thorough review of the scientific literature, no studies were found that describe the synthesis or evaluation of this compound derivatives as modulators of the GLP-1 receptor. Research in this area is focused on different chemical structures.

Adenosine (B11128) A1 Receptor Agonism (for antiarrhythmic activity)

This compound and its derivatives have been investigated for their potential as adenosine A1 receptor (A1AR) agonists, a class of drugs with therapeutic promise for cardiac arrhythmias. nih.govfrontiersin.org The A1AR is a G-protein-coupled receptor that, when activated, can slow the heart rate and suppress abnormal electrical activity. nih.govfrontiersin.org

The development of A1AR agonists for antiarrhythmic purposes faces the challenge of achieving tissue-specific effects to avoid undesirable side effects in other parts of the body. nih.gov Additionally, the potential for A1AR desensitization, which can lead to a diminished therapeutic response over time (tachyphylaxis), is a significant hurdle. nih.gov

Research into A1AR agonists has led to the discovery of clinical candidates for treating atrial arrhythmias. nih.gov The strategy often involves creating partial agonists, which may offer a better balance of efficacy and safety compared to full agonists. frontiersin.org Partial A1AR agonists are thought to be less likely to cause the significant side effects associated with full agonists, such as a drastic reduction in heart rate or atrioventricular block. frontiersin.org The therapeutic rationale for using A1AR agonists in cardiac conditions also relates to their ability to protect heart muscle cells during periods of ischemia and reperfusion. frontiersin.org

Inhibition of DNA Synthesis and Induction of Apoptosis

Derivatives of this compound have shown potential in cancer therapy through the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). Apoptosis is a natural and essential process for removing old or damaged cells, and its dysregulation is a hallmark of cancer.

One mechanism by which these compounds may exert their effects is through the modulation of pathways involved in cellular stress and survival. For instance, the activation of c-Jun N-terminal kinase (JNK) has been implicated in sensitizing cancer cells to apoptosis induced by other agents. nih.gov

Furthermore, the adenine (B156593) nucleotide translocator (ANT) proteins, which are involved in mitochondrial function and apoptosis, represent another potential target. nih.gov Certain isoforms of ANT are pro-apoptotic, while others are anti-apoptotic. nih.gov The ability of a compound to modulate the activity of these proteins could influence a cell's susceptibility to apoptosis.

Platelet-Activating Factor Receptor (PAFR) Inhibition

This compound derivatives have been explored as antagonists of the platelet-activating factor receptor (PAFR). nih.gov Platelet-activating factor (PAF) is a potent lipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. mdpi.com By blocking the PAFR, these compounds can inhibit the actions of PAF.

The inhibition of PAF-induced responses has been demonstrated in vivo. For example, a derivative, trans-2,5-bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731), has been shown to be a potent and specific PAF receptor antagonist. nih.gov This compound effectively inhibited PAF-induced effects such as extravasation (leakage of fluid from blood vessels) and the release of lysosomal hydrolases. nih.gov It also demonstrated the ability to reverse the severe drop in blood pressure caused by endotoxins. nih.gov The development of orally active PAFR antagonists with a long duration of action is a significant goal in this area of research. nih.gov

α-Glucosidase Inhibition and Hypoglycemic Effects

Derivatives of this compound have been investigated for their potential as α-glucosidase inhibitors, which are a class of oral medications used to manage type 2 diabetes. nih.govnih.gov α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. nih.gov By inhibiting this enzyme, the digestion and absorption of carbohydrates are delayed, leading to a smaller and slower rise in post-meal blood glucose levels. nih.gov

The therapeutic goal of α-glucosidase inhibitors is to effectively manage postprandial hyperglycemia without causing sustained low blood sugar (hypoglycemia). nih.gov Some compounds in this class have been shown to reduce the increase in blood glucose after a meal by stimulating the early phase of insulin secretion. nih.gov

Drug Development and Lead Optimization

Preclinical Studies of this compound Derivatives

Preclinical studies of this compound derivatives have focused on characterizing their chemical properties and biological activities. These studies often involve the synthesis and analysis of various analogs to understand structure-activity relationships.

For example, the introduction of different substituents can significantly alter the compound's properties. Halogenated derivatives, such as those with fluoro, chloro, or bromo groups, have been synthesized and characterized. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are key techniques used to confirm the structure and purity of these new chemical entities. mdpi.com Chiral chromatography is also employed to separate and identify different stereoisomers, as the three-dimensional arrangement of atoms can have a profound impact on biological activity. mdpi.com

These preclinical investigations are essential for identifying promising lead compounds that can be further developed into potential drug candidates. The data gathered informs decisions about which derivatives have the most desirable pharmacological profiles for advancement into more extensive testing.

Formulation and Efficacy Studies

Formulation and efficacy studies are critical steps in the development of any new therapeutic agent, including derivatives of this compound. Formulation science aims to create a stable and effective dosage form for the drug. This involves selecting appropriate excipients and a delivery system that ensures the drug reaches its target site in the body in sufficient concentration.

Efficacy studies are designed to evaluate whether a drug candidate has the desired therapeutic effect in relevant disease models. For instance, in the context of antiarrhythmic agents, studies would assess the ability of the compound to suppress arrhythmias in animal models. nih.gov For potential diabetes therapies, efficacy studies would measure the compound's ability to lower blood glucose levels. nih.gov

The table below summarizes the key applications and findings related to this compound and its derivatives discussed in this article.

Conclusion and Future Perspectives

Summary of Key Research Advancements

Research surrounding trans-4-Aminotetrahydrofuran-3-ol (B68025) and its derivatives has led to several key advancements. The development of stereoselective synthesis methods has been a primary focus, enabling the controlled construction of substituted tetrahydrofurans. nih.gov Techniques such as intramolecular nucleophilic substitutions, including SN2 reactions of hydroxyl groups with tethered leaving groups, have been instrumental in forming the tetrahydrofuran (B95107) ring. nih.gov Additionally, methods like the Mukaiyama aerobic oxidative cyclization have been employed to create trisubstituted tetrahydrofuran rings. researchgate.net

The hydrochloride salt of this compound is frequently utilized in research due to its stability and solubility. X-ray crystallography studies of the hydrochloride salt have provided detailed insights into its molecular geometry, confirming a trans configuration with a dihedral angle of approximately 180° between the amino and hydroxyl groups. This arrangement minimizes steric hindrance and is stabilized by intramolecular hydrogen bonding.

In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features are particularly valuable for developing drugs targeting the central nervous system. Notably, it has been used in the synthesis of novel TLR7/8 agonist payloads, which are important for developing immunotherapeutic agents. Furthermore, derivatives of this compound have been investigated for their potential as HIV-1 protease inhibitors. rsc.org

Challenges and Opportunities in the Field

Despite the progress, challenges remain in the synthesis and application of this compound and its analogs. The development of more efficient and scalable synthetic routes is an ongoing area of research. While several methods exist for the synthesis of substituted tetrahydrofurans, achieving high stereoselectivity, especially for polysubstituted derivatives, can be complex and require multi-step processes. nih.govresearchgate.net

Opportunities in this field are vast, particularly in the exploration of new synthetic methodologies. The use of biocatalysis, for instance, presents an environmentally friendly approach for C-H functionalization to produce these compounds. Furthermore, the development of novel catalytic systems, such as those involving nickel or palladium, for the functionalization of the tetrahydrofuran ring could open up new avenues for creating diverse derivatives. organic-chemistry.org There is also significant potential in computational modeling, using tools like Density Functional Theory (DFT) calculations, to predict the reactivity and biological activity of new derivatives, thereby accelerating the discovery process.

Potential for Novel Therapeutic Agents and Advanced Materials

The unique structural and chemical properties of this compound make it a promising scaffold for the development of novel therapeutic agents. Its derivatives have already shown potential in various therapeutic areas, including antiviral (HIV), anticancer, and antimicrobial applications. rsc.org The ability to modify the amino and hydroxyl groups allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. For example, the introduction of fluorinated groups has been shown to enhance binding to viral polymerases. The exploration of this scaffold in designing new classes of enzyme inhibitors and receptor modulators is a fertile area for future research.

In the field of material science, the applications of this compound are also expanding. Its derivatives can be used as monomers or cross-linking agents in the synthesis of novel polymers and biomaterials. The presence of both a nucleophilic amino group and a hydroxyl group allows for the creation of materials with tailored properties, such as biodegradability and biocompatibility. There is potential for its use in developing new drug delivery systems, hydrogels, and advanced coatings. For instance, N-methylated derivatives have been used as stabilizers in polymer chemistry.

Q & A

Q. What are the recommended synthetic routes for trans-4-Aminotetrahydrofuran-3-ol, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves stereoselective strategies such as chiral auxiliary-mediated cyclization or enzymatic resolution. For example, asymmetric hydrogenation of tetrahydrofuran precursors using chiral catalysts (e.g., Rh or Ru complexes) can yield high enantiomeric excess (>95%) . Post-synthesis, chiral chromatography (e.g., using cellulose-based CSP columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates purity .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer: X-ray crystallography is the gold standard for confirming absolute stereochemistry . For rapid analysis, NOESY NMR can identify spatial proximity between the amino and hydroxyl groups in the trans configuration. Vibrational circular dichroism (VCD) is also effective for distinguishing enantiomers .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Purity degradation can be monitored via periodic HPLC-UV analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can racemic mixtures of 4-aminotetrahydrofuran-3-ol derivatives be resolved during synthesis?

Methodological Answer: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer, enabling separation . Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is scalable for industrial research .

Q. What role does this compound play in modulating biological targets, and how is this evaluated?

Methodological Answer: The compound’s rigid tetrahydrofuran scaffold mimics ribose in nucleoside analogs, making it a candidate for kinase or protease inhibition. In vitro assays (e.g., fluorescence polarization for binding affinity) and docking studies (AutoDock Vina) correlate stereochemistry with activity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: DFT calculations (Gaussian 16, B3LYP/6-31G*) model transition states for nucleophilic substitutions or ring-opening reactions. Tools like Molfinder enable substructure searches to identify analogous reactions in databases .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects or impurities. Cross-validate using high-resolution MS (HRMS-ESI) and 2D NMR (HSQC, HMBC). Public databases like PubChem provide reference spectra for comparison .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.